Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-hydroxy-8-methyl-2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-12(15)9-6-8-4-5-10(14)7(2)11(8)18-13(9)16/h4-6,14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLWTCQCQJEWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(C=C2)O)C)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This method ensures the formation of the ester linkage at the 3-position of the chromene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and the use of eco-friendly catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.
Substitution: The ester group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-8-methyl-2-oxo-2H-chromene-3-carboxylate.
Reduction: Formation of 7-hydroxy-8-methyl-2-hydroxy-2H-chromene-3-carboxylate.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Coumarin derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate and related analogs:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Findings
Substituent Effects on Bioactivity The introduction of a carbaldehyde oxime group at position 8 (as in 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime) enhances anti-diabetic activity, with compound 83 showing superior binding affinity to α-amylase and α-glucosidase compared to unsubstituted coumarins . Diethylamino groups at position 7 (e.g., in Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate) improve fluorescence properties, making these derivatives useful in optical applications .
Synthetic Flexibility
- Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate serves as a versatile intermediate. Its ethoxycarbonyl group at position 3 facilitates further derivatization, such as oxime formation or ester hydrolysis to yield carboxylic acids .

Hydrogen Bonding and Crystallography
- Substituents like hydroxyl groups influence hydrogen-bonding networks, as observed in crystal structures resolved using SHELX . For example, the 7-OH group in ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate participates in intermolecular hydrogen bonds, affecting packing efficiency and solubility .
Spectroscopic Differentiation
- NMR chemical shifts vary significantly with substitution:
Biological Activity
Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate (CAS No. 133073-68-4) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₂O₅
- Molecular Weight : 248.23 g/mol
- Synonyms : Ethyl 7-hydroxy-8-methylchromene-3-carboxylate, 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester
Biological Activity Overview
This compound exhibits a range of biological activities, including:
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of chromene compounds, including ethyl 7-hydroxy derivatives, possess significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Enzymatic Inhibition :
-
Neuroprotective Effects :
- Research indicates that chromene derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. For example, certain derivatives showed IC50 values significantly lower than those of standard drugs like rivastigmine .
Table 1: Summary of Biological Activities
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various chromene derivatives against common pathogens. The study found that compounds with hydroxyl and methoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can significantly influence biological activity . -
Neuroprotective Potential :
In another investigation, ethyl 7-hydroxy derivatives were tested for their ability to inhibit AChE and BuChE, revealing promising results that suggest these compounds could be developed into therapeutic agents for treating Alzheimer's disease by reducing the breakdown of acetylcholine in the brain .
Q & A
Q. What synthetic methodologies are validated for preparing Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate?
The compound is synthesized via Knoevenagel condensation , a method optimized for coumarin derivatives. Key steps include:
- Reacting 7-hydroxy-8-methyl-2H-chromene-2-one with ethyl glyoxylate under acidic conditions.
- Purification via recrystallization (e.g., acetone or Et₂O) to achieve >98% purity.
- Validation using IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–8.5 ppm), and mass spectrometry (m/z consistent with [M+H]⁺) .
Q. How is crystallographic data obtained and refined for this compound?
Single-crystal X-ray diffraction (SCXRD) is performed using:
Q. How do intermolecular interactions influence the supramolecular assembly of this compound?
The crystal packing is governed by:
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
Discrepancies between solution (NMR) and solid-state (SCXRD) data require:
Q. How is graph set analysis applied to hydrogen bonding networks in this compound?
Using SHELXL and CrystalExplorer :
- Identify donor-acceptor pairs (e.g., C8–H8···O5).
- Assign graph-set descriptors (e.g., D(2) for dimeric loops).
- Compare with similar coumarins to predict polymorphism risks .
Table 2: Hydrogen Bond Parameters (from )
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | ∠DHA (°) |
|---|---|---|---|
| C8–H8···O5 | 0.93 | 2.52 | 147 |
| O7–H7···O1 | 0.82 | 1.85 | 171 |
Methodological Challenges
Q. What are the limitations of SHELX in refining hydrogen atom positions?
Q. How to optimize reaction conditions for high-yield synthesis?
- Use DoE (Design of Experiments) to test variables:
- Solvent polarity (DMF vs. CH₂Cl₂).
- Catalyst (piperidine vs. ammonium acetate).
- Temperature (80–120°C).
- Monitor by HPLC-MS to identify side products (e.g., decarboxylated derivatives) .
Data Reproducibility
Q. How to address batch-to-batch variability in spectral data?
- Standardize deuterated solvent purity (e.g., CDCl₃ dryness over molecular sieves).
- Use internal references (e.g., TMS for NMR, KBr pellets for IR).
- Cross-validate with high-resolution mass spectrometry (HRMS) (e.g., m/z 262.0845 [M+H]⁺) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

